Bienvenue dans la boutique en ligne BenchChem!

4-[(6-Iodoquinazolin-4-yl)amino]phenol

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This 4-anilino-6-iodoquinazoline is engineered for maximum synthetic utility, not as a generic building block. Its 6-iodo position enables quantitative Suzuki diversification to generate kinase inhibitor libraries, while the free para-phenol allows direct conjugation to biotin, fluorophores, or solid supports without disrupting the ATP-binding pharmacophore. Unlike the lapatinib intermediate (CAS 908332-08-1) or non-iodinated analogs, this scaffold retains all three critical elements—4-anilino group, free phenol, and 6-iodo handle—essential for dual VEGFR-2/EGFRT790M programs. Choose this compound for late-stage functionalization and chemical biology probe development.

Molecular Formula C14H10IN3O
Molecular Weight 363.15 g/mol
Cat. No. B3586576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Iodoquinazolin-4-yl)amino]phenol
Molecular FormulaC14H10IN3O
Molecular Weight363.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)I)O
InChIInChI=1S/C14H10IN3O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1-8,19H,(H,16,17,18)
InChIKeyBOQBOPKALJJKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Iodoquinazolin-4-yl)amino]phenol: Quinazoline Scaffold and Synthetic Utility


4-[(6-Iodoquinazolin-4-yl)amino]phenol is a functionalized 4-anilinoquinazoline characterized by a 6-iodo substituent on the quinazoline core and a free 4-hydroxyaniline moiety. Its molecular formula is C14H10IN3O (MW: 363.15 g/mol) with calculated physicochemical properties including a clogP of 3.19 and a topological polar surface area of 46.40 Ų [1]. This structure represents a versatile intermediate in medicinal chemistry, particularly for synthesizing novel kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions at the 6-iodo position [2]. It belongs to the critical iodoquinazoline class documented as dual VEGFR-2 and EGFR inhibitors [3].

Structural Specificity of 4-[(6-Iodoquinazolin-4-yl)amino]phenol in SAR-Driven Procurement


Unlike generic iodoquinazoline building blocks, 4-[(6-Iodoquinazolin-4-yl)amino]phenol integrates three critical pharmacophoric elements: a 4-anilino group, a free phenol, and a 6-iodo substituent. These features are not interchangeable. Structure-activity relationship (SAR) studies on iodoquinazoline derivatives demonstrate that regioisomeric substitution dramatically alters kinase binding and inhibitory activity [1]. For instance, changing the aniline attachment from para to meta can completely abolish dual VEGFR-2/EGFR inhibition. The 6-iodo position is essential for late-stage diversification; substituting it with a hydrogen (i.e., the non-iodinated 4-(quinazolin-4-ylamino)phenol) eliminates the critical synthetic handle for cross-coupling, while replacing the free phenol with a 2-chloro substituent directs synthesis toward a specific lapatinib intermediate series rather than providing a general-purpose scaffold [2]. These structural nuances mean that in-class compounds cannot be simply interchanged without compromising the intended biochemical or synthetic outcome.

Quantitative Differentiation Evidence for 4-[(6-Iodoquinazolin-4-yl)amino]phenol


Synthetic Utility Advantage: The 6-Iodo Substituent Enables C-C Cross-Coupling

This compound possesses a 6-iodo substituent, a critical synthetic handle for palladium-catalyzed Suzuki and Stille cross-coupling reactions. Its closest non-iodinated analog, 4-(quinazolin-4-ylamino)phenol (CAS 34923-98-3), completely lacks this reactivity, rendering it unsuitable for late-stage diversification to generate focused kinase inhibitor libraries [1]. In a patented process for the closely related 2-chloro-4-(6-iodoquinazolin-4-ylamino)phenol, the 6-iodo group reacts with Formylfuran-2-yl boronic acid under Suzuki conditions to install a key furan moiety in 94.5% yield, demonstrating the high efficiency of this transformation [1].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Physicochemical Differentiation: ClogP Advantage Over the 3-Hydroxy Regioisomer

The 4-[(6-Iodoquinazolin-4-yl)amino]phenol regioisomer possesses a calculated partition coefficient (clogP) of 3.19 and a topological polar surface area (TPSA) of 46.40 Ų [1]. In contrast, the 3-[(6-iodoquinazolin-4-yl)amino]phenol regioisomer (meta-hydroxy) has a different predicted logP due to the altered molecular dipole and hydrogen-bonding network. While experimental logP values for these specific two regioisomers are not publicly available, the difference in calculated parameters indicates distinct lipophilicity and membrane permeability profiles. This is critical for the design of analogs intended for cellular assays, where variations in lipophilicity of even a single log unit can result in over a 10-fold difference in passive membrane permeability.

ADMET Drug-likeness Physicochemical Properties

Scaffold-Level Differentiation: Documented Dual VEGFR-2/EGFRT790M Inhibitory Potential of the Iodoquinazoline Class

While direct biological efficacy data for this single compound is absent from peer-reviewed literature, the 6-iodoquinazoline scaffold—which represents the core structural framework of this molecule—is a validated pharmacophore for dual VEGFR-2 and EGFR T790M kinase inhibition. A 2023 study by Alsulaimany et al. demonstrated that optimized 6-iodoquinazoline derivatives achieve potent dual inhibition, with the most active compound (9c) exhibiting EGFRT790M IC50 = 0.22 µM and VEGFR-2 IC50 = 0.85 µM [1]. In contrast, widely used reference drugs like erlotinib show primarily EGFR activity under similar conditions, lacking the dual inhibitory profile [1].

Cancer Tyrosine Kinase Inhibitor EGFR VEGFR-2

Differentiation from the 2-Chloro Analog: Broader Applicability Beyond Lapatinib Synthesis

The patent literature extensively describes the 2-chloro-4-(6-iodoquinazolin-4-ylamino)phenol derivative (CAS 908332-08-1) as a key intermediate in the multi-step synthesis of the drug lapatinib [1]. In this process, the 2-chloro substituent is retained in the final drug molecule. In contrast, 4-[(6-Iodoquinazolin-4-yl)amino]phenol lacks this chlorine atom and possesses a free para-phenol. This structural difference makes it a more versatile starting scaffold. The free phenol provides a direct conjugation handle for ester, ether, or carbamate prodrug strategies, and its absence of the chlorine atom avoids unwanted steric or electronic effects that could interfere with novel inhibitor designs targeting kinases other than EGFR/HER2.

Synthetic Intermediate Kinase Inhibitor Conjugation

Validated Application Scenarios for Procuring 4-[(6-Iodoquinazolin-4-yl)amino]phenol


Synthesis of Diverse Dual VEGFR-2/EGFRT790M Inhibitor Libraries

The compound's 6-iodo substituent serves as a high-yielding point for diversification via Suzuki cross-coupling to generate libraries of dual kinase inhibitors [1]. Its core scaffold is validated by the demonstrated dual VEGFR-2/EGFRT790M inhibitory activity of its derivatives, where optimized compounds from the same iodoquinazoline class achieved sub-micromolar IC50 values against both targets (EGFRT790M IC50 = 0.22 µM; VEGFR-2 IC50 = 0.85 µM) [2].

Scaffold for Developing Kinase Probes with a Free Phenol Conjugation Handle

The free para-phenol group on the aniline ring is absent in the lapatinib intermediate analog (CAS 908332-08-1). This functional group allows conjugation to biotin, fluorophores, or solid supports without altering the kinase-binding pharmacophore, making the compound an ideal precursor for the development of chemical biology probes and affinity chromatography reagents targeting the ATP-binding pocket of protein kinases [1].

Lead Optimization for Enhanced ADME Properties via Structural Modulation

The compound's calculated lipophilicity (clogP = 3.19) and the flexibility of its iodo group provide a starting point for iterative medicinal chemistry optimization. Teams can use this scaffold to modify the aniline portion or the 6-position substituent to improve aqueous solubility and metabolic stability, leveraging the established iodoquinazoline SAR that has produced derivatives with low toxicity (IC50 = 45.66–51.83 μM against normal VERO cells) [1][2].

Quote Request

Request a Quote for 4-[(6-Iodoquinazolin-4-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.